Desethylamiodarone hydrochloride
Overview
Description
Desethylamiodarone hydrochloride is a significant metabolite of amiodarone, a potent antiarrhythmic medication. Unlike its parent compound, Desethylamiodarone exhibits unique properties and interactions, particularly with thyroid hormone receptors and cellular components. It is notable for its involvement in various biochemical processes, including the inhibition of thyroid hormone binding and potential cytotoxic effects on human thyrocytes.
Synthesis Analysis
Desethylamiodarone hydrochloride's synthesis involves the metabolic de-ethylation of amiodarone, resulting in the removal of an ethyl group from the parent compound. This biotransformation is primarily mediated by liver enzymes, leading to the formation of Desethylamiodarone as a major metabolite (Brien et al., 1987).
Molecular Structure Analysis
Desethylamiodarone shares a structural resemblance to thyroid hormones, which is central to its interaction with thyroid hormone receptors. The removal of an ethyl group alters its molecular structure, affecting its binding affinity and biological activity (Latham et al., 1987).
Chemical Reactions and Properties
Desethylamiodarone hydrochloride interacts competitively with thyroid hormone receptors, differing from amiodarone's non-competitive inhibition. These interactions suggest a specific binding affinity and a distinct mechanism of action at the molecular level (Bogazzi et al., 2001). Furthermore, it exhibits cytotoxic effects on human thyrocytes, indicating a direct impact on thyroid cells (Beddows et al., 1989).
Physical Properties Analysis
The pharmacokinetic profile of Desethylamiodarone hydrochloride is characterized by its extensive distribution in the body, with significant accumulation in the liver, lung, and other tissues. This distribution pattern is influenced by its lipophilic nature and metabolic conversion from amiodarone (Brien et al., 1987).
Chemical Properties Analysis
Desethylamiodarone hydrochloride's chemical properties enable it to interact with cellular and molecular targets differently from amiodarone. Its affinity for thyroid hormone receptors and the consequent modulation of receptor activity highlight its significant biochemical roles. Additionally, its metabolic transformation and the formation of further metabolites suggest complex biotransformation pathways (Storey et al., 1983).
Safety And Hazards
When handling Desethylamiodarone hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242099 | |
Record name | Desethylamiodarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylamiodarone hydrochloride | |
CAS RN |
96027-74-6 | |
Record name | Desethylamiodarone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethylamiodarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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